

Unraveling the Off-Target Profile of DFX117: A Comparative Guide

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Compound of Interest

Compound Name: DFX117

Cat. No.: B15568789

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In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. **DFX117**, a novel dual inhibitor of c-Met and phosphatidylinositol-3-kinase alpha (PI3K α), has shown promise in preclinical models of non-small cell lung cancer.^[1] However, a comprehensive understanding of its off-target activity is crucial for predicting potential therapeutic windows and anticipating adverse effects. This guide provides a comparative analysis of **DFX117**'s kinase activity profile, juxtaposed with representative inhibitors of its primary targets: capmatinib (a selective c-Met inhibitor) and alpelisib (a selective PI3K α inhibitor).

While specific kinome-wide screening data for **DFX117** is not publicly available, this guide leverages data from analogous inhibitors to provide a predictive overview of its potential off-target landscape. Understanding the selectivity of **DFX117** is critical, as off-target effects can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities through polypharmacology.

Comparative Kinase Inhibition Profiles

The following table summarizes the known on-target activities and expected off-target profiles of **DFX117**, capmatinib, and alpelisib. This comparison is based on publicly available data for capmatinib and alpelisib, and the known dual-target nature of **DFX117**.

Inhibitor	Primary Target(s)	Reported IC50/Kd on Primary Target(s)	Potential Off-Target Profile
DFX117	c-Met, PI3K α	Data not publicly available	Expected to share off-target profiles with both c-Met and PI3K α inhibitors. Potential for broader off-target effects due to its dual-inhibitor nature.
Capmatinib	c-Met	IC50: 0.13 nM[2]	Highly selective for c-Met, with over 10,000-fold selectivity against a large panel of human kinases.[3]
Alpelisib	PI3K α	IC50: ~5 nM	Generally selective for PI3K α , but off-target effects on other PI3K isoforms and related kinases can occur, leading to side effects like hyperglycemia.[4] [5]

Experimental Protocols for Kinase Profiling

To assess the off-target activity of kinase inhibitors like **DFX117**, several robust experimental methods are employed. Below are detailed protocols for two widely used assays.

KINOMEScan® Assay (DiscoverX)

The KINOMEScan® platform is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to

the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Protocol:

- Preparation of Reagents:
 - DNA-tagged kinases are prepared.
 - An active-site directed ligand is immobilized on streptavidin-coated magnetic beads.
 - Test compounds are serially diluted in DMSO.
- Binding Reaction:
 - The DNA-tagged kinase, immobilized ligand, and test compound are combined in a binding buffer.
 - The reaction is incubated at room temperature with shaking for 1 hour to allow for binding equilibrium to be reached.
- Washing:
 - The affinity beads are washed to remove unbound kinase and test compound.
- Elution:
 - The bound kinase is eluted from the beads.
- Quantification:
 - The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag.
- Data Analysis:
 - The amount of bound kinase is compared to a DMSO control to determine the percent inhibition. Dissociation constants (K_d) can be calculated from dose-response curves.

ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.

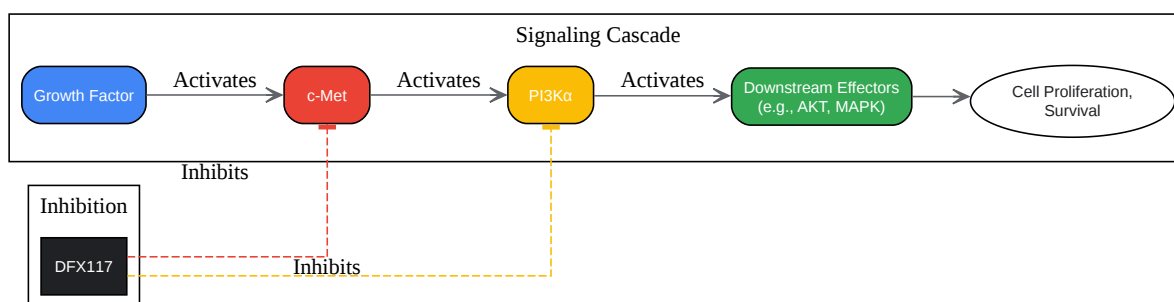
Protocol:

- **Kinase Reaction Setup:**
 - In a multiwell plate, combine the kinase, substrate, ATP, and the test compound in an appropriate kinase reaction buffer.
 - Incubate at the optimal temperature for the kinase (typically 30°C) for a set period (e.g., 60 minutes).
- **Termination and ATP Depletion:**
 - Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
- **ADP to ATP Conversion and Signal Generation:**
 - Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
 - Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- **Luminescence Measurement:**
 - Measure the luminescence using a plate-reading luminometer.

- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The inhibitory effect of the compound is determined by comparing the signal in the presence of the compound to a vehicle control. IC₅₀ values can be determined from dose-response curves.

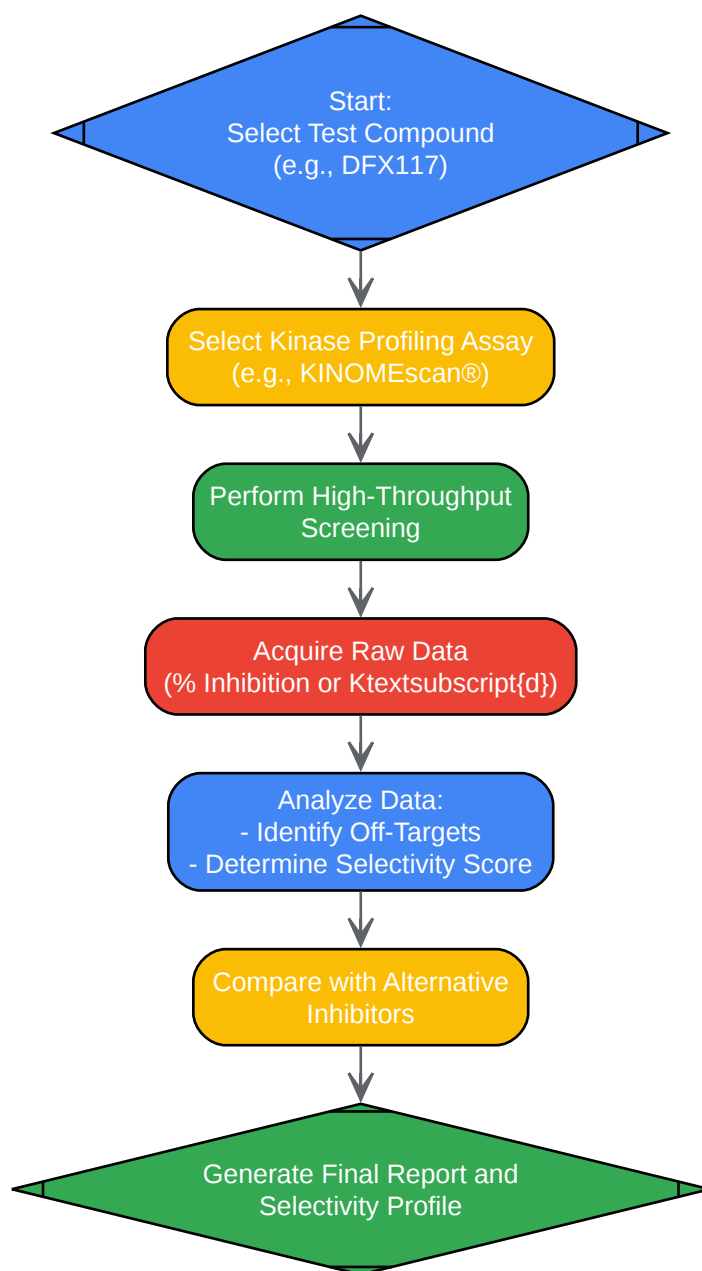
Visualizing Kinase Inhibition and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate a simplified signaling pathway affected by **DFX117** and a typical workflow for assessing kinase inhibitor selectivity.



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Figure 1. Simplified signaling pathway illustrating the dual inhibitory action of **DFX117** on c-Met and PI3Kα.



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